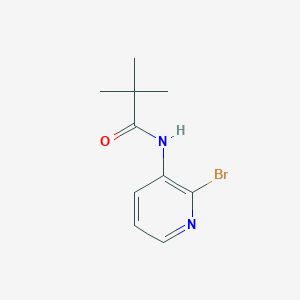

N-(2-Bromopyridin-3-yl)pivalamide

Vue d'ensemble

Description

N-(2-Bromopyridin-3-yl)pivalamide is a chemical compound with the empirical formula C10H13BrN2O . It has a molecular weight of 257.13 . The compound is solid in form . It is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Molecular Structure Analysis

The InChI string for N-(2-Bromopyridin-3-yl)pivalamide is1S/C10H13BrN2O/c1-10(2,3)9(14)13-7-5-4-6-12-8(7)11/h4-6H,1-3H3,(H,13,14) . The SMILES string is CC(C)(C)C(=O)Nc1cccnc1Br . Physical And Chemical Properties Analysis

N-(2-Bromopyridin-3-yl)pivalamide is a solid . It has a molecular weight of 257.13 . The compound should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique

Chemical Structure and Conformation

N-(2-Bromopyridin-3-yl)pivalamide and its derivatives exhibit unique chemical structures that contribute to their diverse applications in scientific research. For instance, the presence of pivaloyl groups in certain compounds has been associated with the stabilization of specific molecular conformations, such as Type II β-turns, which are crucial in peptide chemistry and drug design. These conformations are stabilized by intramolecular hydrogen bonds, indicating the compound's potential in the design of bioactive molecules (Prasad, Balaram, & Balaram, 1982).

Synthesis and Reactivity

The bromopyridinyl group plays a significant role in synthetic organic chemistry, serving as a key intermediate in the synthesis of various compounds. For example, the condensation of triaminopyrimidine with bromomalonaldehyde, followed by pivaloylation, leads to the formation of 2,4-dipivaloyl-6-bromopyrido[2,3-d]pyrimidines. These intermediates are crucial for synthesizing potential inhibitors of enzymes like dihydrofolate reductase, highlighting their importance in medicinal chemistry (Gangjee, Devraj, & Lin, 1991).

Photophysical Properties

The photophysical properties of compounds containing the N-(2-Bromopyridin-3-yl)pivalamide moiety are of particular interest in the development of photoactive materials. For example, the study of amidate-bridged diplatinum(II) entities linked to ruthenium derivatives has revealed insights into their photochemical behavior. These compounds demonstrate significant quenching of the triplet excited state, which is pertinent to the fields of photophysics and photochemistry, suggesting applications in light-harvesting systems (Hirahara, Masaoka, & Sakai, 2011).

Molecular Recognition

The unique structural features of N-(2-Bromopyridin-3-yl)pivalamide derivatives enable specific molecular recognition processes, critical in host-guest chemistry and sensor development. The ability to form stable complexes with complementary hosts, as demonstrated by certain ruthenium polypyridine complexes with barbituric acid moieties, underscores the potential of these compounds in designing molecular recognition systems (Chin et al., 1997).

Antimicrobial Activity

Compounds containing the N-(2-Bromopyridin-3-yl)pivalamide structure have shown potential antimicrobial activity, as evidenced by new bromopyrrole alkaloids isolated from marine sponges. These compounds' ability to exhibit effective antifungal activity against pathogens like Candida albicans indicates their relevance in developing new antimicrobial agents (Zhu et al., 2016).

Safety And Hazards

N-(2-Bromopyridin-3-yl)pivalamide is classified as Acute Tox. 4 Oral according to the GHS classification . The hazard statements include H302 . The precautionary statements include P280-P305+P351+P338 . The compound is sold “as-is” and Sigma-Aldrich makes no representation or warranty whatsoever with respect to this product .

Propriétés

IUPAC Name |

N-(2-bromopyridin-3-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O/c1-10(2,3)9(14)13-7-5-4-6-12-8(7)11/h4-6H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJKTYVHGJIIHLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(N=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652150 | |

| Record name | N-(2-Bromopyridin-3-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Bromopyridin-3-yl)pivalamide | |

CAS RN |

835882-02-5 | |

| Record name | N-(2-Bromopyridin-3-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-Bromophenyl)amino]propanenitrile](/img/structure/B1517241.png)

![3-Amino-1-[2-(propan-2-yl)phenyl]thiourea](/img/structure/B1517242.png)

![2-[3-(2-amino-4-thiazolyl)phenoxy]Acetic acid](/img/structure/B1517243.png)

![(5-Amino-[1,2,4]thiadiazol-3-yl)-methoxyimino-acetic acid](/img/structure/B1517245.png)

![2-[4-(Methanesulfonyloxy)phenyl]acetic acid](/img/structure/B1517247.png)

![6-Bromo-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1517251.png)

![1-[(3-Amino-4-chlorophenyl)sulfonyl]-4-piperidinol](/img/structure/B1517252.png)

![5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine](/img/structure/B1517256.png)